molecular formula C26H23N3O4 B11266642 ethyl 4-{[(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetyl]amino}benzoate

ethyl 4-{[(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetyl]amino}benzoate

Cat. No.: B11266642
M. Wt: 441.5 g/mol
InChI Key: KWEPIIYJPWLCML-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as 2-amino-5-chlorobenzophenone, with a suitable reagent like acetic anhydride to form the benzodiazepine ring.

    Introduction of the Ethyl Ester: The ethyl ester group can be introduced via esterification of the carboxylic acid derivative using ethanol and a strong acid catalyst like sulfuric acid.

    Acetamido Group Addition: The acetamido group is typically introduced through an amide coupling reaction using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring the reactions are efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating anxiety, insomnia, and other central nervous system disorders.

    Biological Research: The compound is used in research to understand the mechanisms of action of benzodiazepines and their interactions with neurotransmitter receptors.

    Pharmacology: It serves as a model compound to study the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound’s molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel activity and result in hyperpolarization of neurons.

Comparison with Similar Compounds

ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their substituents, which influence their pharmacological properties and therapeutic uses.

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Effective in treating seizure disorders and panic attacks.

ETHYL 4-[2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[[2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H23N3O4/c1-2-33-26(32)19-12-14-20(15-13-19)27-24(30)17-29-23-11-7-6-10-21(23)28-22(16-25(29)31)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,30)

InChI Key

KWEPIIYJPWLCML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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